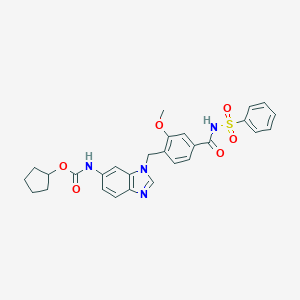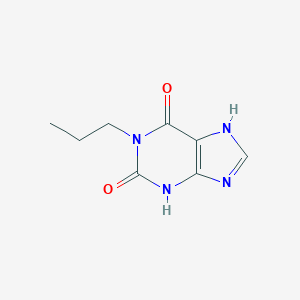
1-Propylxanthine
説明
1-Propylxanthine is a compound that belongs to the family of xanthines. It is a purine derivative and is structurally similar to caffeine and theophylline. 1-Propylxanthine has been studied for its potential applications in scientific research due to its unique biochemical and physiological effects.
作用機序
1-Propylxanthine acts as a competitive antagonist of adenosine receptors. Adenosine is a neuromodulator that binds to adenosine receptors and has inhibitory effects on neurotransmission. By blocking adenosine receptors, 1-Propylxanthine increases the activity of neurotransmitters such as dopamine, norepinephrine, and acetylcholine.
生化学的および生理学的効果
1-Propylxanthine has been shown to have a number of biochemical and physiological effects. It has been found to increase wakefulness and locomotor activity in animal models. It has also been shown to improve cognitive performance in tasks such as working memory and attention. Additionally, 1-Propylxanthine has been found to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One advantage of using 1-Propylxanthine in lab experiments is its specificity for adenosine receptors. By selectively blocking adenosine receptors, 1-Propylxanthine can help researchers better understand the role of these receptors in various physiological processes. However, one limitation of using 1-Propylxanthine is its potential to interact with other receptors or enzymes, which could lead to non-specific effects.
将来の方向性
There are several future directions for research on 1-Propylxanthine. One area of interest is its potential therapeutic applications, such as in the treatment of neurodegenerative diseases or sleep disorders. Another future direction is to investigate the effects of 1-Propylxanthine on different adenosine receptor subtypes, as well as its interactions with other receptors or enzymes. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-Propylxanthine, as well as its potential limitations in lab experiments.
In conclusion, 1-Propylxanthine is a compound with potential applications in scientific research. Its unique mechanism of action and biochemical and physiological effects make it a valuable tool for investigating the adenosine receptor system. Further research is needed to fully understand the potential therapeutic applications and limitations of 1-Propylxanthine in lab experiments.
合成法
1-Propylxanthine can be synthesized by reacting theophylline with propyl bromide in the presence of potassium carbonate. The reaction is carried out in anhydrous dimethylformamide at 100°C for several hours. The product is then purified by recrystallization from hot ethanol.
科学的研究の応用
1-Propylxanthine has been studied for its potential applications in scientific research. It has been used as a tool to study the adenosine receptor system, which is involved in many physiological processes such as neurotransmission, inflammation, and immune response. 1-Propylxanthine has also been used to investigate the role of adenosine receptors in the regulation of sleep and wakefulness.
特性
IUPAC Name |
1-propyl-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBONKMODGBEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(NC1=O)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146367 | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylxanthine | |
CAS RN |
104285-82-7 | |
| Record name | 1-Propylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104285827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



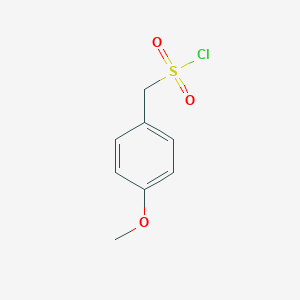
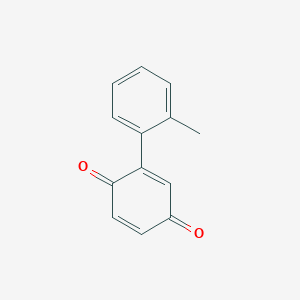
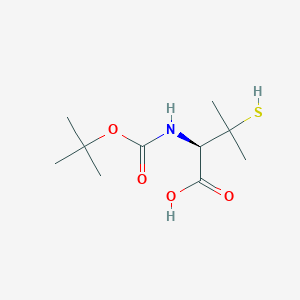
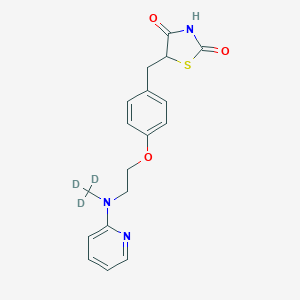
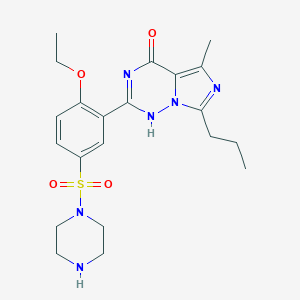
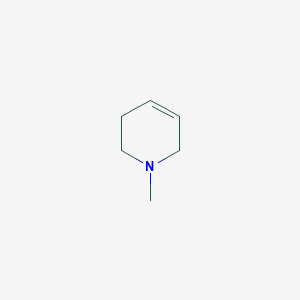
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
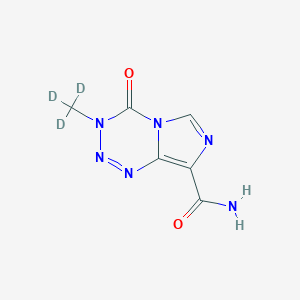
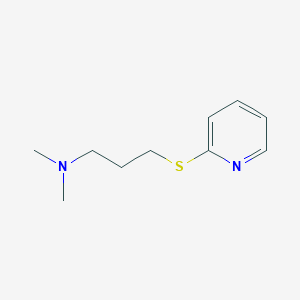

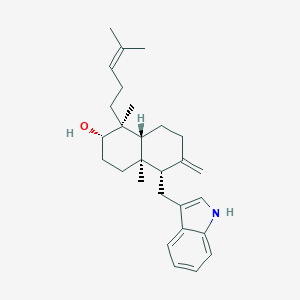
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
